4-Cyclobutylpiperidine hydrochloride

Histamine H3 Receptor CNS Drug Discovery Structure-Activity Relationship

Medicinal chemists optimizing H3R antagonists often struggle with off-target binding. 4-Cyclobutylpiperidine HCl provides a rigid scaffold that enforces the correct pharmacophore geometry, enabling low nanomolar affinity (Ki <10 nM) and >70-fold selectivity. Its hydrochloride salt form streamlines N-alkylation for parallel synthesis. • Validated low hERG risk (IC50 >10 µM) • High metabolic stability (>80% parent remaining in microsome assays) • 95% purity, shipped under ambient conditions.

Molecular Formula C9H18ClN
Molecular Weight 175.7 g/mol
CAS No. 1448682-52-7
Cat. No. B1433765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclobutylpiperidine hydrochloride
CAS1448682-52-7
Molecular FormulaC9H18ClN
Molecular Weight175.7 g/mol
Structural Identifiers
SMILESC1CC(C1)C2CCNCC2.Cl
InChIInChI=1S/C9H17N.ClH/c1-2-8(3-1)9-4-6-10-7-5-9;/h8-10H,1-7H2;1H
InChIKeyWJAFEUISIVLSRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyclobutylpiperidine Hydrochloride: Baseline Properties and Procurement Identifiers


4-Cyclobutylpiperidine hydrochloride (CAS 1448682-52-7) is a heterocyclic organic compound comprising a piperidine ring substituted at the 4-position with a cyclobutyl group, isolated as the hydrochloride salt [1]. With a molecular formula of C9H18ClN and a molecular weight of 175.70 g/mol, the hydrochloride form enhances aqueous solubility and handling characteristics compared to the free base (C9H17N, MW 139.24 g/mol) [1]. The compound serves as a key building block in medicinal chemistry, particularly in the synthesis of ligands targeting central nervous system (CNS) receptors such as the histamine H3 receptor (H3R), where the cyclobutyl substituent imparts distinct steric and conformational properties that influence target binding and downstream pharmacological profiles [2].

1
Hydrochloride salt enables solid-phase handling, weighing, and long-term storage compared to the liquid free base.
2
4-Cyclobutyl substituent provides steric constraint critical for histamine H3 receptor pharmacophore studies and CNS ligand design.

Why Generic Substitution Fails for 4-Cyclobutylpiperidine Hydrochloride


In-class piperidine analogs are not interchangeable for 4-cyclobutylpiperidine hydrochloride due to the cyclobutyl group's unique conformational constraints. Unlike common alkyl (e.g., methyl, isopropyl) or aryl substituents, the cyclobutyl ring imposes a specific steric environment that restricts the rotational freedom and chair conformations of the piperidine ring [1]. This structural rigidification directly impacts the spatial orientation of the basic nitrogen, which is critical for molecular recognition at target proteins such as the histamine H3 receptor (H3R) [2]. Substitution with a cyclopropyl analog, for example, alters the dihedral angle and the depth of the pocket penetration, resulting in measurable differences in binding affinity (Ki) and off-target selectivity profiles [2]. Consequently, replacing 4-cyclobutylpiperidine hydrochloride with a generic piperidine fragment compromises the intended pharmacophore geometry and can invalidate structure-activity relationship (SAR) hypotheses in drug discovery campaigns [1].

!
Cyclobutyl ring locks piperidine conformation; replacement with methyl, isopropyl or cyclopropyl may shift binding-pocket geometry and SAR hypotheses.
!
Free base is a volatile liquid requiring inert atmosphere; using it instead of the HCl salt can introduce handling variability and formulation inconsistency.
!
2-Cyclobutylpiperidine regioisomer differs in pKa and hydrogen-bonding profile, limiting direct transfer in synthetic routes or biological assays.

Quantitative Differentiation Evidence


High-Affinity H3R Binding vs. Smaller Cycloalkyl Analogs

In the context of spirobenzopyran-piperidine ether H3R antagonists, the 1′-cyclobutylpiperidine core (derived from 4-cyclobutylpiperidine) consistently yields high H3R affinity, whereas replacement with smaller cycloalkyl or linear alkyl groups results in a significant loss of potency. Quantitative SAR analysis shows that the cyclobutyl substituent provides an optimal fit for the receptor binding pocket, translating to Ki values in the low nanomolar range (0.5–5.0 nM) for the most potent analogs, compared to >50 nM for cyclopropyl or isopropyl counterparts in the same chemical series [1].

H3R Affinity Shift
Class-level
≥10-fold higher affinity
Supports cyclobutyl-specific pharmacophore modeling
Cyclobutyl leads Ki 0.5–5.0 nM vs. cyclopropyl/isopropyl >50 nM; human H3R radioligand binding
Histamine H3 Receptor CNS Drug Discovery Structure-Activity Relationship

Salt Form Advantage: Physicochemical and Handling Comparison

The hydrochloride salt of 4-cyclobutylpiperidine (MW 175.70 g/mol) offers distinct procurement and handling advantages over the free base (MW 139.24 g/mol) and positional isomers. The hydrochloride form is a stable, non-hygroscopic solid under recommended storage (cool, dry place), whereas the free base is a volatile liquid with a predicted boiling point of 208.3±8.0 °C, requiring inert atmosphere handling [1]. Furthermore, the 4-substitution pattern provides synthetic utility distinct from 2-cyclobutylpiperidine (CAS 526183-12-0), which exhibits a different pKa and hydrogen-bonding profile .

Physical Form
Reported
HCl salt: solid (175.70 g/mol)
Free base: liquid (139.24 g/mol)
Salt form selection supports solid handling and storage
Free base requires inert atmosphere; long-term storage at -20°C recommended
Physicochemical Properties Formulation Handling Stability

Enhanced Liver Microsomal Stability

In a comparative study of spirobenzopyran H3R antagonists, compounds bearing the 1′-cyclobutylpiperidine motif demonstrated excellent in vitro liver microsomal stability, with >80% of parent compound remaining after 30-minute incubation with rat and human liver microsomes [1]. In contrast, analogous compounds lacking the cyclobutyl group or incorporating more metabolically labile substituents showed significantly higher intrinsic clearance rates (<50% remaining after 30 minutes) [1]. This enhanced stability is attributed to the cyclobutyl group's resistance to oxidative metabolism by cytochrome P450 enzymes.

Microsomal Stability
Class-level
>80% remaining (30 min)
Supports metabolic stability assay interpretation
Rat/human liver microsomes; non-cyclobutyl analogs show higher clearance
Metabolic Stability ADME Drug Metabolism

Absence of hERG Liability in Lead Candidates

The clinical candidate SUVN-G3031, which incorporates the 4-cyclobutylpiperidine scaffold, was explicitly shown to be devoid of hERG channel inhibition issues [1]. This is a key differentiator from some other H3R antagonists (e.g., pitolisant analogs) which have demonstrated varying degrees of hERG activity (IC50 values often <10 μM), raising potential cardiac safety flags [1]. SUVN-G3031's favorable profile, including no phospholipidosis, underscores the cyclobutylpiperidine motif's contribution to a clean cardiac safety profile.

hERG Inhibition
Class-level
IC50 >10 μM (cyclobutylpiperidine derivative)
vs. other H3R antagonists often
Supports hERG safety endpoint evaluation
Patch-clamp assay on hERG-transfected cells; derivative-specific data
Cardiac Safety hERG Toxicology

High-Value Application Scenarios


CNS H3R Antagonist Lead Optimization

4-Cyclobutylpiperidine hydrochloride is the critical building block for synthesizing advanced leads targeting the histamine H3 receptor for wake-promoting and cognition-enhancing therapies. The quantitative SAR evidence from spirobenzopyran and acetamide series demonstrates that the cyclobutyl substituent is essential for achieving low nanomolar binding affinity (Ki < 10 nM) and high selectivity (>70-fold) over off-targets, as exemplified by clinical candidate SUVN-G3031 [1]. The hydrochloride salt form facilitates efficient and reproducible N-alkylation or reductive amination reactions, enabling parallel synthesis efforts focused on optimizing CNS penetration and reducing P-glycoprotein efflux.

Metabolic Stability Enhancement for Oral Candidates

Researchers aiming to improve the metabolic stability of piperidine-containing lead series should prioritize 4-cyclobutylpiperidine hydrochloride over linear alkyl or smaller cycloalkyl (e.g., cyclopropyl) analogs. The cyclobutyl group confers significant resistance to cytochrome P450-mediated oxidation, as demonstrated by >80% parent compound remaining after 30-minute incubations in liver microsome assays [1]. This property is critical for programs targeting oral administration, as it directly correlates with longer elimination half-lives and lower daily dosing requirements, thereby improving patient compliance and therapeutic index.

Cardiac Safety Profiling of Piperidine Libraries

Procurement of 4-cyclobutylpiperidine hydrochloride is strategically advantageous for medicinal chemistry groups conducting cardiac safety assessments early in the hit-to-lead phase. The compound's derivatives have been thoroughly characterized for hERG liability, with clinical-stage compounds showing no significant inhibition (IC50 > 10 μM) [1]. This pre-existing safety data package reduces the need for de novo hERG screening on every analog and provides a validated starting point for designing compounds with minimized risk of QT prolongation, a common cause of attrition in CNS drug development.

Synthesis of Spirocyclic and Conformationally Restricted Ligands

The unique conformational properties of the 4-cyclobutylpiperidine scaffold make it an ideal precursor for synthesizing spirocyclic and conformationally restricted ligands, which are increasingly favored in drug discovery for their enhanced selectivity and reduced entropic penalty upon binding [1]. The cyclobutyl ring restricts the conformational flexibility of the piperidine nitrogen, allowing for more precise control over the orientation of pendant pharmacophores. This is particularly valuable in programs targeting GPCRs, ion channels, and other proteins where a specific three-dimensional arrangement of functional groups is required for high-affinity and selective binding.

Application
Selection Property
Validation Focus
H3R receptor pharmacophore studies
Cyclobutyl steric constraint for binding-pocket modeling
Binding affinity (Ki) and selectivity profiling in radioligand assays
Metabolic stability screening of piperidine leads
Reported resistance to CYP-mediated oxidation
In vitro microsomal stability (parent remaining) across species
hERG liability assessment in early hit-to-lead
Scaffold-derived hERG inhibition data
Patch-clamp IC50 confirmation in hERG-expressing cells
Synthesis of conformationally restricted spirocyclic ligands
Cyclobutyl ring restricts piperidine N orientation
Spirocyclic scaffold assembly and stereochemical control
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